molecular formula C13H12O2 B1629505 Methyl 4-methyl-1-naphthoate CAS No. 35615-98-6

Methyl 4-methyl-1-naphthoate

Cat. No. B1629505
CAS RN: 35615-98-6
M. Wt: 200.23 g/mol
InChI Key: LPLYJJXZWSVXHW-UHFFFAOYSA-N
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Patent
US08404649B2

Procedure details

To a stirred solution of 4-methyl-naphthalene-1-carboxylic acid (10 g, 53.70 mmol) in dry DMF (50 mL) was added potassium carbonate (11.14 g, 80.55 mmol) at room temperature. Resulting reaction mixture was stirred for 30 minutes at room temperature. Then reaction mixture was cooled to 0° C. and methyl iodide (11.44 g, 3.04 mL, 80.55 mmol) was added dropwise. Resulting reaction mixture was stirred for 3 hours at room temperature. Progress of reaction was monitored by TLC using 10% EtOAc in hexane. Rf of new spot and stating material was 0.7 and 0.1, respectively. After consumption of starting material, reaction mixture was quenched with ice cold water (150 mL) and extracted with EtOAc (2×150 mL). Combined organic layer was washed with water (300 mL), brine (200 mL) and dried over sodium sulphate. Organic layer was evaporated in vacuo to afford orange colored thick oil. Crude compound was purified by column chromatography using 100-200 mesh silica gel. Desired compound was eluted in 9% in EtOAc in hexane to afford colorless liquid (10.85 g, 99%). 1H NMR (400 MHz, CDCl3) δ: 2.73 (s, 3H), 3.98 (S, 3H), 7.34 (d, J=7.4 Hz, 1H), 7.54-7.63 (m, 2H), 8.04 (d, J=7.92 Hz, 1H), 8.08 (d, J=7.44 Hz, 1H), 8.95 (d, J=8.12 Hz, 1H); LC-MS (m/z): =201.10 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1.[C:15](=O)([O-])[O-].[K+].[K+].CI.CCOC(C)=O>CN(C=O)C.CCCCCC>[CH3:15][O:13][C:12]([C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
11.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.04 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
Then reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
Resulting
CUSTOM
Type
CUSTOM
Details
reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Progress of reaction
CUSTOM
Type
CUSTOM
Details
After consumption of starting material, reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with ice cold water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×150 mL)
WASH
Type
WASH
Details
Combined organic layer was washed with water (300 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Organic layer was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford orange colored thick oil
CUSTOM
Type
CUSTOM
Details
Crude compound was purified by column chromatography
WASH
Type
WASH
Details
Desired compound was eluted in 9% in EtOAc in hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1=CC=C(C2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.85 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.